Anhydride phtalique 4-nitro

Vue d'ensemble

Description

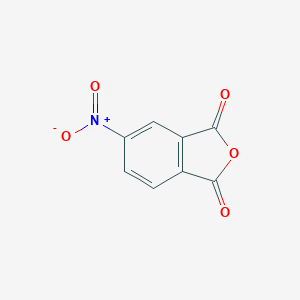

4-Nitrophthalic anhydride is an organic compound with the molecular formula C8H3NO5. It is a derivative of phthalic anhydride, where a nitro group is substituted at the fourth position of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Applications De Recherche Scientifique

4-Nitrophthalic anhydride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the preparation of compounds that have biological activity, such as enzyme inhibitors.

Medicine: Utilized in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic agents.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Mode of Action

4-Nitrophthalic anhydride, like other anhydrides, reacts exothermically with water . This reaction is usually slow but might become violent if local heating accelerates their rate . Acids accelerate the reaction with water . It’s also incompatible with strong oxidizing agents, alcohols, amines, and bases .

Pharmacokinetics

Given its chemical properties, it’s likely that it has low water solubility , which could impact its bioavailability.

Result of Action

Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It may also cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Nitrophthalic anhydride. For instance, it should be stored in a well-ventilated place and kept tightly closed . It’s sensitive to moisture , and its reactions with water can be accelerated by heat . Therefore, the environment in which 4-Nitrophthalic anhydride is stored and used can significantly impact its reactivity and stability.

Analyse Biochimique

Biochemical Properties

It is known that phthalates, a group of chemicals that includes 4-Nitrophthalic anhydride, can be degraded by a variety of microorganisms under aerobic, anaerobic, and facultative conditions

Cellular Effects

Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . These effects suggest that 4-Nitrophthalic anhydride may have significant impacts on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-Nitrophthalic anhydride in laboratory settings. It is known that 4-Nitrophthalic anhydride is a solid at room temperature and has a melting point of 116-120°C . This suggests that it may have good stability under normal laboratory conditions.

Metabolic Pathways

4-Nitrophthalic anhydride is part of the larger group of phthalates, which are known to be degraded by a variety of microorganisms

Transport and Distribution

It is known that 4-Nitrophthalic anhydride is a solid at room temperature and is soluble in hot alcohol, hot acetic acid, and acetone, but insoluble in water . This suggests that it may be transported and distributed within cells and tissues in a manner similar to other lipophilic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nitrophthalic anhydride is typically synthesized by the hydrolysis of 4-nitrophthalimide followed by dehydration. The process involves adding 4-nitrophthalimide to a sodium hydroxide solution, heating and boiling the mixture for about 15 minutes. The pH is then adjusted to 6-8 using nitric acid, and the mixture is boiled for an additional 5 minutes. After cooling and filtering, the filtrate is extracted with ether, dried, and the ether is evaporated to precipitate 4-nitrophthalic anhydride crystals .

Industrial Production Methods: Industrial production of 4-nitrophthalic anhydride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitrophthalic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 4-nitrophthalic acid.

Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Common Reagents and Conditions:

Hydrolysis: Water, often accelerated by acids.

Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride.

Major Products:

4-Nitrophthalic acid: Formed from hydrolysis.

4-Aminophthalic anhydride: Formed from reduction of the nitro group.

Comparaison Avec Des Composés Similaires

- 3-Nitrophthalic anhydride

- 4-Fluorophthalic anhydride

- 4-Nitro-1,8-naphthalic anhydride

- Tetrafluorophthalic anhydride

- 3-Hydroxyphthalic anhydride

- 1,2,4-Benzenetricarboxylic anhydride

- 1,8-Naphthalic anhydride

- 4-Bromo-1,8-naphthalic anhydride

Uniqueness: 4-Nitrophthalic anhydride is unique due to the presence of the nitro group at the fourth position, which significantly influences its reactivity and applications. This specific substitution pattern makes it particularly useful in the synthesis of compounds with specific biological activities .

Activité Biologique

4-Nitrophthalic anhydride (CAS No. 5466-84-2) is an important chemical compound utilized in various industrial applications, particularly as an intermediate in the synthesis of pharmaceuticals and other organic compounds. This article explores its biological activity, including its pharmacological relevance, toxicity, and potential applications in medicinal chemistry.

- Molecular Formula : C₈H₃NO₅

- Molecular Weight : 193.11 g/mol

- Physical State : Solid (white to light yellow powder)

- Melting Point : 117-122 °C

- Boiling Point : 197 °C at 8 mmHg

Synthesis and Applications

4-Nitrophthalic anhydride is primarily synthesized through nitration of phthalic anhydride, resulting in a compound that serves as a precursor for various pharmaceutical agents. It is notably used in the synthesis of ABT-472, a benzimidazole PARP inhibitor that has potential applications in cancer therapy .

Pharmacological Relevance

Research indicates that 4-nitrophthalic anhydride exhibits significant biological activity, particularly in its role as a synthetic intermediate. Its derivatives have been studied for their potential therapeutic effects, especially in oncology:

- ABT-472 : As mentioned, this compound is synthesized from 4-nitrophthalic anhydride and acts as a PARP inhibitor, which is crucial in cancer treatment by targeting DNA repair mechanisms in cancer cells .

Toxicity and Safety

The compound is classified with several hazard warnings:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can cause serious eye irritation.

Precautionary measures include wearing protective gear when handling the substance and ensuring proper storage conditions to avoid moisture exposure .

Study on Toxicity and Biocompatibility

A study published in the Journal of Physical Chemistry A examined the stability and reactivity of 4-nitrophthalic anhydride derivatives. The findings suggest that while the compound exhibits useful reactivity for synthesis purposes, careful consideration of its toxicological profile is necessary when developing new pharmaceuticals .

Green Chemistry Applications

In line with sustainable practices, research has highlighted the importance of using 4-nitrophthalic anhydride in green chemistry initiatives. Its role as an intermediate allows for more environmentally friendly synthesis routes compared to traditional methods, thereby reducing waste and enhancing atom economy .

Data Table: Summary of Biological Activity and Applications

| Property/Study Aspect | Details |

|---|---|

| Chemical Name | 4-Nitrophthalic Anhydride |

| CAS Number | 5466-84-2 |

| Primary Use | Intermediate for pharmaceuticals |

| Notable Derivative | ABT-472 (PARP inhibitor) |

| Toxicity | Causes skin and eye irritation |

| Synthesis Method | Nitration of phthalic anhydride |

| Environmental Impact | Used in green chemistry applications |

Propriétés

IUPAC Name |

5-nitro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3NO5/c10-7-5-2-1-4(9(12)13)3-6(5)8(11)14-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVIDXVHQANYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3NO5 | |

| Record name | 4-NITROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025775 | |

| Record name | 4-Nitrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitrophthalic anhydride is a yellow powder. (NTP, 1992) | |

| Record name | 4-NITROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 4-NITROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5466-84-2 | |

| Record name | 4-NITROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophthalic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROPHTHALIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHTHALIC ACID ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQN32UA63N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

246 °F (NTP, 1992) | |

| Record name | 4-NITROPHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-nitrophthalic anhydride?

A1: 4-Nitrophthalic anhydride has the molecular formula C8H3NO5 and a molecular weight of 193.11 g/mol.

Q2: Are there any spectroscopic data available for 4-nitrophthalic anhydride?

A2: Yes, several studies utilize spectroscopic techniques to characterize 4-nitrophthalic anhydride. For example, researchers used carbon-13 nuclear magnetic resonance (13C NMR) to distinguish between isomeric monoethyl esters derived from 4-nitrophthalic acid. [] Infrared (IR) spectroscopy is also frequently employed to confirm the structure of 4-nitrophthalic anhydride and its derivatives. []

Q3: Is 4-nitrophthalic anhydride soluble in common organic solvents?

A3: Yes, 4-nitrophthalic anhydride shows solubility in various organic solvents. For instance, it readily dissolves in N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), making these solvents suitable for polymerization reactions. []

Q4: How stable is 4-nitrophthalic anhydride under different conditions?

A4: The stability of 4-nitrophthalic anhydride can be affected by factors such as temperature and pH. For example, heating 4-nitrophthalic anhydride with potassium fluoride or potassium nitrite leads to specific chemical transformations. [, ]

Q5: Can 4-nitrophthalic anhydride be used to synthesize polymers?

A5: Yes, 4-nitrophthalic anhydride serves as a valuable monomer in polymer synthesis. It reacts with diamines like m-phenylenediamine and bisphenol A to produce polyetherimides, a class of high-performance polymers known for their thermal stability and mechanical strength. [, ]

Q6: Are there other notable reactions involving 4-nitrophthalic anhydride?

A6: 4-Nitrophthalic anhydride undergoes various reactions, including condensation reactions with compounds containing active methylene groups like acetoacetate and malonic acid. [] It can also be converted to 4-nitrophthalic acid via hydrolysis. [] Additionally, it forms charge-transfer complexes with polynuclear aromatic hydrocarbons. [, ]

Q7: Have there been any computational studies on 4-nitrophthalic anhydride?

A7: Yes, computational chemistry methods have been employed to study 4-nitrophthalic anhydride. For example, researchers used ab initio calculations at the G3 level to determine its enthalpy of formation in the gaseous phase and investigate its molecular and electronic structures. []

Q8: How does the position of the nitro group influence the reactivity of nitrophthalic anhydride?

A8: The position of the nitro group significantly impacts the reactivity and properties of nitrophthalic anhydride. For instance, 3-nitrophthalic anhydride and 4-nitrophthalic anhydride exhibit different reactivity profiles and thermodynamic stabilities. Studies comparing their enthalpies of formation highlighted these differences, attributed to the influence of the nitro group's position on the aromatic ring. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.